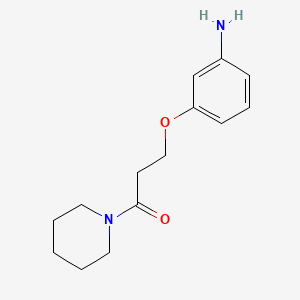

3-(3-Aminophenoxy)-1-(piperidin-1-yl)propan-1-one

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(3-aminophenoxy)-1-piperidin-1-ylpropan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O2/c15-12-5-4-6-13(11-12)18-10-7-14(17)16-8-2-1-3-9-16/h4-6,11H,1-3,7-10,15H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPSBFCFVRVIOMD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C(=O)CCOC2=CC=CC(=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for the Chemical Compound and Its Structural Analogues

Retrosynthetic Analysis of 3-(3-Aminophenoxy)-1-(piperidin-1-yl)propan-1-one

Retrosynthetic analysis is a problem-solving technique that starts with the target molecule and works backward through a series of conceptual bond disconnections. amazonaws.com Each disconnection corresponds to a known and reliable chemical reaction, simplifying the structure at each step until readily available precursors are identified. icj-e.org

Identification of Key Synthetic Disconnections

The structure of this compound presents several logical points for disconnection based on its primary functional groups: an amide, an ether, and a propyl linker.

Amide C-N Bond Disconnection: The most evident disconnection is at the amide bond. This is a robust and widely used strategy in organic synthesis. ox.ac.uk This disconnection simplifies the target molecule into two key fragments: piperidine (B6355638) and a 3-(3-aminophenoxy)propanoic acid derivative. This approach isolates the heterocyclic amine from the substituted phenoxy acid core.

Ether ArO-C Bond Disconnection: The second key disconnection targets the ether linkage within the 3-(3-aminophenoxy)propanoic acid fragment. Breaking the bond between the phenoxy oxygen and the propyl chain leads to two simpler precursors: 3-aminophenol (B1664112) and a three-carbon electrophile, such as a 3-halopropanoic acid or an acrylate (B77674). This disconnection corresponds to well-established ether synthesis reactions. amazonaws.com

Michael-Type C-O/C-C Disconnection: An alternative disconnection considers the entire 3-phenoxypropanoyl moiety as the result of a conjugate addition. This approach disconnects 3-aminophenol and an activated acrylic acid derivative, such as acryloyl piperidine.

For the purpose of designing a convergent and efficient synthesis, the combination of the amide and ether disconnections provides a clear and practical pathway using common and predictable reactions.

The following table summarizes the primary retrosynthetic disconnections:

| Disconnection Type | Bond Cleaved | Resulting Fragments (Synthons) | Corresponding Synthetic Reaction |

|---|---|---|---|

| Amide Disconnection | Carbonyl-Nitrogen (C-N) | 3-(3-aminophenoxy)propanoic acid cation and piperidine anion | Amide Coupling / Acylation |

| Ether Disconnection | Aryl Oxygen-Carbon (ArO-C) | 3-aminophenoxide anion and a 3-carbon propyl cation | Williamson Ether Synthesis or Michael Addition |

Assessment of Precursor Accessibility and Reagent Selection

A successful synthesis depends on the availability and cost of the starting materials identified through retrosynthetic analysis. The chosen disconnections for this compound lead to precursors that are generally accessible.

Piperidine: This is a common, inexpensive, and commercially available secondary amine.

3-Aminophenol: This substituted phenol (B47542) is also a widely available and affordable starting material.

Three-Carbon Linker: Several reagents can serve as the source for the propanoyl scaffold. Ethyl acrylate and 3-halopropionic acid derivatives (e.g., ethyl 3-bromopropanoate) are readily available and suitable for forming the ether linkage with 3-aminophenol.

The selection of these precursors allows for a linear synthesis that builds the molecule step-by-step, starting from the aminophenol core.

Development and Optimization of Novel Synthetic Pathways

Based on the retrosynthetic analysis, a forward synthesis can be proposed. The key steps involve forming the ether linkage to create the aminophenoxy moiety, constructing the full propanoic acid scaffold, and finally coupling it with piperidine.

Strategies for Introducing the Aminophenoxy Moiety

The formation of the aryl ether bond is a critical step. Two primary strategies are considered for this transformation: the Williamson ether synthesis and the Michael addition.

Williamson Ether Synthesis: This classic method involves the reaction of a phenoxide with an alkyl halide. wikipedia.orgmasterorganicchemistry.com In this context, 3-aminophenol would first be deprotonated with a suitable base (e.g., sodium hydride or potassium carbonate) to form the more nucleophilic phenoxide. This would then react with an ethyl 3-halopropanoate via an SN2 mechanism. byjus.comlumenlearning.com A key consideration is the potential for N-alkylation of the amino group. To ensure regioselectivity, the amino group of 3-aminophenol may require protection (e.g., with a Boc or Cbz group) prior to the etherification step, followed by a deprotection step later in the synthesis.

Michael Addition: A more atom-economical and often simpler alternative is the oxa-Michael addition. researchgate.net This reaction involves the conjugate addition of 3-aminophenol to an acrylate, such as ethyl acrylate. chemrxiv.org The reaction is typically catalyzed by a base and can proceed under mild conditions. This method directly forms the 3-(3-aminophenoxy)propanoate ester in a single step, often with high yield, avoiding the need for protecting groups if conditions are optimized to favor O-addition over N-addition. researchgate.netrsc.org

Construction of the Propan-1-one Carbonyl Scaffold

The propan-1-one scaffold is effectively constructed during the formation of the ether linkage as described above, resulting in an ester intermediate, ethyl 3-(3-aminophenoxy)propanoate. To prepare this intermediate for the final coupling step, the ethyl ester must be converted to a more reactive carboxylic acid derivative.

This is typically achieved through saponification, which involves the hydrolysis of the ester under basic conditions (e.g., using sodium hydroxide (B78521) or potassium hydroxide in an aqueous alcohol solution), followed by acidification to yield 3-(3-aminophenoxy)propanoic acid. This carboxylic acid is the direct precursor for the final amidation step.

Functionalization and Coupling Techniques for the Piperidine Heterocycle

The final step in the proposed synthesis is the formation of the amide bond between 3-(3-aminophenoxy)propanoic acid and piperidine. Piperidine derivatives are common in a wide range of biologically active molecules. mdpi.com There are several reliable methods for amide bond formation. mdpi.com

Activation to Acid Chloride: The carboxylic acid can be converted to a highly reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting 3-(3-aminophenoxy)propanoyl chloride can then be reacted directly with piperidine, typically in the presence of a non-nucleophilic base (e.g., triethylamine) to scavenge the HCl byproduct.

Use of Coupling Reagents: Modern synthesis often favors the use of coupling reagents that allow for the direct formation of an amide bond from a carboxylic acid and an amine under milder conditions. researchgate.net These reagents activate the carboxylic acid in situ to facilitate the nucleophilic attack by the amine. This approach avoids the harsh conditions of acyl chloride formation and often leads to higher yields with fewer side products.

The following table presents some common coupling reagents suitable for this final step:

| Coupling Reagent | Abbreviation | Typical Co-reagent/Activator | Common Solvent(s) |

|---|---|---|---|

| N,N'-Dicyclohexylcarbodiimide | DCC | Hydroxybenzotriazole (HOBt) | DCM, DMF |

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | EDC | Hydroxybenzotriazole (HOBt) | DCM, DMF, Water |

| (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) | PyBOP | Diisopropylethylamine (DIPEA) | DMF, DCM |

| (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) | HATU | Diisopropylethylamine (DIPEA) | DMF, NMP |

The selection of the optimal coupling reagent would depend on factors such as scale, desired purity, and cost considerations. This final coupling step yields the target molecule, this compound.

Exploration of Mannich Reaction Derivatives in Propan-1-one Synthesis

The Mannich reaction is a three-component condensation reaction involving an active hydrogen compound (like a ketone), an aldehyde (often formaldehyde), and a primary or secondary amine. wikipedia.org This reaction is instrumental in synthesizing β-amino ketones, also known as Mannich bases. wikipedia.org For the synthesis of propan-1-one derivatives, a suitably substituted acetophenone (B1666503) acts as the ketone component, which reacts with an aldehyde and an amine to yield the desired 1,3-diaryl-3-arylamino-propan-1-one structure. researchgate.net

The mechanism begins with the formation of an iminium ion from the amine and the aldehyde. wikipedia.org The ketone then tautomerizes to its enol form, which subsequently attacks the iminium ion, leading to the final β-amino carbonyl product. wikipedia.org This one-pot, multicomponent reaction (MCR) approach is highly efficient for generating molecular complexity. researchgate.net

The versatility of the Mannich reaction allows for the synthesis of a diverse library of compounds. For instance, ketonic Mannich bases can be prepared through direct condensation of an acetophenone derivative, paraformaldehyde, and an amine hydrochloride. These bases can then serve as intermediates in subsequent reactions, such as amine exchange reactions where the initial amino group is replaced by another, offering a pathway to novel derivatives. researchgate.net

| Ketone Component (with active α-H) | Aldehyde Component | Amine Component | Resulting Structure Core |

|---|---|---|---|

| Acetophenone | Formaldehyde | Piperidine | β-amino-carbonyl (Mannich Base) |

| Substituted Acetophenones | Aromatic Aldehydes | Aromatic Amines | 1,3-Diaryl-3-arylamino-propan-1-one |

| 2-Acetylthiophene | Paraformaldehyde | Dimethylamine hydrochloride | 3-Dimethylamino-1-(thiophen-2-yl)propan-1-one |

Synthesis of Related Propan-1-one and Piperidine Derivatives

Beyond the classic Mannich reaction, various other synthetic strategies are employed to create related propan-1-one and piperidine structures. These methods often involve multi-step sequences or alternative cyclization strategies.

Synthesis of Piperidine Derivatives: The piperidine ring is a common scaffold in pharmacologically active compounds and can be synthesized through numerous routes. researchgate.netnih.gov Methods include:

Hydrogenation/Reduction: The reduction of pyridine (B92270) precursors is a common method for obtaining the saturated piperidine ring. nih.gov

Cyclization Reactions: Intramolecular cyclization of linear amino-aldehydes or the reaction of 1,5-dihaloalkanes with primary amines can yield piperidine rings. nih.govyoutube.com

Electroreductive Cyclization: An efficient and environmentally friendly method involves the electroreductive cyclization of an imine with terminal dihaloalkanes in a flow microreactor, which can produce piperidine derivatives in good yields. beilstein-journals.org

Synthesis of Propan-1-one and Related Derivatives: The synthesis of the propan-1-one backbone can be achieved through various C-C bond-forming reactions. Phenolic 1-aryl-3-arylamino-1-propanones have been synthesized by the N-alkylation of aminophenols with β-amino ketones. Additionally, thioether derivatives, such as 1,3-diphenyl-3-(phenylthio)propan-1-ones, have been synthesized and evaluated for their biological activities. nih.gov The synthesis of propan-1,3-diones is another related area of research. researchgate.net

Optimization of Reaction Conditions and Process Parameters

The efficiency, yield, and selectivity of the synthesis of this compound and its analogues are highly dependent on the reaction conditions. Careful optimization of catalysts, solvents, and temperature is crucial for successful and scalable synthesis.

Catalyst and Ligand Effects on Reaction Efficiency and Selectivity

Catalysts play a pivotal role in Mannich and related reactions. Both acid and base catalysis are commonly employed.

Acid Catalysis: Brønsted acids like hydrochloric acid or organocatalysts such as thiamine (B1217682) hydrochloride can facilitate the reaction. researchgate.net Lewis acids, including zinc nitrate (B79036) and zirconium chloride, are also effective. researchgate.netrsc.org Task-specific ionic liquids with Brønsted-acidic functional groups have been developed as recyclable and efficient catalysts. thaiscience.info

Metal Catalysis: Transition metal catalysts, including gold, palladium, and copper complexes, are used in various synthetic transformations for creating piperidine derivatives and related structures. nih.govresearchgate.netajchem-a.com The choice of ligand in these metal complexes can dramatically influence reactivity and selectivity. For instance, in gold-catalyzed reactions, electron-withdrawing ligands can maintain high catalyst activity and prevent decomposition. nih.gov In copper-catalyzed asymmetric Mannich reactions, structurally distinct phosphine (B1218219) ligands can significantly impact enantioselectivity. acs.org

The selection of the catalyst is often related to the properties of the substrates. For example, the effectiveness of an amine/acid catalyst system in a Mannich reaction can be closely related to the nucleophilicity and steric hindrance of the amine component. researchgate.net

Controlled Solvent Systems and Temperature Regulation

The choice of solvent and the regulation of temperature are critical process parameters that can dictate the course of a reaction.

Solvent Effects: Solvents can influence reaction rates and selectivity. While many reactions are conducted in organic solvents like ethanol, toluene, or THF, there is a growing emphasis on greener alternatives. rsc.orgacs.org Water has been used as a solvent for certain Mannich-type reactions, and supercritical carbon dioxide in conjunction with ionic liquids has been shown to accelerate the reaction significantly. nih.govrsc.org

Temperature Control: Reaction temperature is a key variable. Many modern catalytic systems for Mannich reactions are designed to operate efficiently at room temperature. thaiscience.info However, in other cases, refluxing at higher temperatures is necessary to drive the reaction to completion. The optimal temperature is determined through systematic single-factor experiments to maximize yield and minimize side reactions. researchgate.net

| Parameter | Effect on Reaction | Examples |

|---|---|---|

| Catalyst | Influences reaction rate, yield, and stereoselectivity. | Thiamine HCl, Zinc Nitrate, Ionic Liquids, Pd/Cu/Au complexes. thaiscience.inforesearchgate.netrsc.orgacs.org |

| Ligand | Controls selectivity (regio-, diastereo-, enantio-) in metal catalysis. | Phosphine ligands, N-heterocyclic carbenes (NHCs). researchgate.netnih.govacs.org |

| Solvent | Affects solubility, reaction rate, and can enable green chemistry approaches. | Ethanol, Water, Supercritical CO₂, Toluene. rsc.orgnih.govrsc.org |

| Temperature | Controls reaction kinetics and can influence product distribution. | Room temperature to reflux conditions. thaiscience.info |

In Situ Reaction Monitoring for Kinetic and Mechanistic Insights

To gain a deeper understanding of reaction kinetics and mechanisms, and to precisely control reaction endpoints, in situ monitoring techniques are invaluable. mt.com These methods allow chemists to observe the reaction as it happens, tracking the concentration of reactants, intermediates, and products in real-time. mpg.de

Spectroscopic Techniques: Methods like mid-infrared (IR), near-infrared (NIR), and Raman spectroscopy are powerful tools for in situ analysis. spectroscopyonline.com They can provide continuous data on the chemical composition of the reaction mixture without the need for sampling. mt.com

NMR Spectroscopy: Real-time NMR spectroscopy is particularly useful for obtaining detailed structural information about transient intermediates and for elucidating complex reaction mechanisms. mpg.de Recent advancements, such as compressed sensing NMR, can significantly reduce data acquisition times, making it possible to follow the kinetics of reactions that were previously too fast for 2D NMR analysis. rsc.org

By monitoring reactions in situ, researchers can obtain high-quality data for kinetic modeling, process optimization, and ensuring reaction robustness for scale-up. mt.comrsc.org

Approaches to Stereoselective Synthesis for Chiral Analogues

While this compound is achiral, the synthesis of chiral analogues, particularly chiral 1,3-amino alcohols, is of significant interest due to their prevalence in biologically active compounds. lookchem.com This requires stereoselective synthetic methods.

The asymmetric Mannich reaction is a primary strategy for establishing stereocenters in β-amino ketones. researchgate.net This can be achieved through several approaches:

Chiral Catalysis: Using a chiral catalyst, such as a metal complex with a chiral ligand or a chiral organocatalyst (e.g., proline), can induce enantioselectivity in the C-C bond-forming step. wikipedia.orgresearchgate.net

Chiral Auxiliaries: Attaching a chiral auxiliary to one of the reactants can direct the stereochemical outcome of the reaction. researchgate.net

Substrate Control: Starting with a chiral reactant from the "chiral pool" can also lead to a stereoselective synthesis. researchgate.net

A general and practical method for synthesizing multi-substituted chiral piperidines has been developed using a stereoselective three-component vinylogous Mannich-type reaction. rsc.org This approach yields chiral dihydropyridinones which serve as versatile intermediates for building a variety of chiral piperidine compounds. rsc.orgrsc.org

Furthermore, the synthesis of chiral 1,3-amino alcohols can be achieved by the stereoselective reduction of the corresponding β-amino ketones or β-amido ketones. lookchem.com The choice of reducing agent is critical for controlling the diastereoselectivity of this transformation. lookchem.com Biocatalytic methods, using engineered amine dehydrogenases for the asymmetric reductive amination of hydroxy ketones, also provide a highly stereoselective and green route to chiral amino alcohols. frontiersin.org

Application of Sustainable Chemistry Principles in Synthetic Design

The synthesis of complex molecules like this compound and its analogs is increasingly guided by the principles of sustainable or green chemistry. These principles aim to reduce the environmental impact of chemical processes by minimizing waste, using less hazardous substances, and improving energy efficiency. A primary focus in the synthesis of amide-containing compounds is the development of greener methods for amide bond formation, a critical step in the synthesis of the target molecule. rsc.orgucl.ac.uk

Traditionally, amide bonds are formed using stoichiometric activating reagents, which leads to significant waste. sigmaaldrich.com Green chemistry seeks to replace these with catalytic methods. ucl.ac.uksigmaaldrich.com For the synthesis of piperidine-containing amides, several sustainable strategies can be employed:

Catalytic Amidation: The use of catalysts, such as those based on boron, can facilitate the direct formation of amides from carboxylic acids and amines, often at room temperature, which reduces energy consumption and waste. sigmaaldrich.com Ruthenium-catalyzed dehydrogenative coupling of alcohols and amines is another innovative approach to form amide bonds with the liberation of hydrogen gas as the only byproduct. sigmaaldrich.com

Biocatalysis: Enzymes, particularly lipases like Candida antarctica lipase (B570770) B (CALB), have emerged as powerful tools for amide bond formation under mild conditions. nih.gov These enzymatic methods can be highly selective and often utilize greener solvents, such as cyclopentyl methyl ether, reducing the reliance on hazardous organic solvents. nih.gov The use of biocatalysts can lead to excellent yields and conversions without the need for extensive purification steps. nih.gov

Greener Solvents and Reaction Conditions: The choice of solvent is a crucial aspect of green chemistry. ucl.ac.uk Water-initiated processes and solvent-free reactions are being explored for the synthesis of piperidine derivatives to minimize the use of volatile organic compounds. ajchem-a.com Furthermore, developing synthetic routes that can be performed at ambient temperature and pressure contributes to a more sustainable process.

The following table summarizes some key green chemistry principles and their potential application in the synthesis of this compound and its analogs.

| Green Chemistry Principle | Application in Synthesis | Potential Benefits |

| Atom Economy | Employing catalytic methods for amide bond formation to maximize the incorporation of starting materials into the final product. sigmaaldrich.com | Reduced generation of byproducts and waste. |

| Use of Safer Solvents | Replacing traditional volatile organic solvents with greener alternatives like water or cyclopentyl methyl ether. nih.govajchem-a.com | Reduced environmental pollution and improved worker safety. |

| Energy Efficiency | Designing synthetic steps that can be conducted at ambient temperature and pressure, for example, through the use of highly active catalysts. sigmaaldrich.com | Lower energy consumption and reduced carbon footprint. |

| Catalysis | Utilizing biocatalysts or chemocatalysts to facilitate reactions with high selectivity and efficiency, avoiding stoichiometric reagents. rsc.orgsigmaaldrich.comnih.gov | Increased reaction rates, lower energy requirements, and reduced waste. |

By integrating these sustainable principles into the synthetic design, the production of this compound and related compounds can be made more environmentally friendly and economically viable.

Analytical Strategies for Impurity Profiling and Quality Control of Synthetic Batches

The quality control of synthetic batches of pharmaceutical compounds like this compound is critical to ensure their purity, safety, and efficacy. A key aspect of quality control is impurity profiling, which involves the detection, identification, and quantification of impurities that may be present in the final product. rroij.com Regulatory bodies such as the International Council for Harmonisation (ICH) have established stringent guidelines for impurity profiling. resolvemass.canih.gov

Impurities can originate from various sources, including starting materials, intermediates, by-products of the synthesis, degradation products, and residual solvents. resolvemass.ca A comprehensive analytical strategy is therefore essential to control these impurities. The following techniques are commonly employed for impurity profiling:

High-Performance Liquid Chromatography (HPLC): HPLC is a cornerstone technique for separating, detecting, and quantifying impurities in pharmaceutical products. resolvemass.cabiomedres.us Reversed-phase HPLC with UV detection is often the method of choice for non-volatile organic impurities. The high sensitivity and accuracy of HPLC make it suitable for routine quality control analysis. rroij.combiomedres.us

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is particularly effective for the identification of volatile and semi-volatile impurities, such as residual solvents and certain by-products. resolvemass.cabiomedres.us The combination of gas chromatography for separation and mass spectrometry for detection provides a powerful tool for identifying unknown volatile compounds. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS combines the separation power of liquid chromatography with the identification capabilities of mass spectrometry. rroij.comnih.gov This hyphenated technique is invaluable for the structural elucidation of non-volatile impurities that cannot be analyzed by GC-MS. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a powerful tool for the structural characterization of isolated impurities. rroij.comresolvemass.ca It provides detailed information about the molecular structure, which is crucial for the definitive identification of unknown impurities.

The table below outlines a typical analytical workflow for the impurity profiling and quality control of a synthetic batch.

| Analytical Step | Technique(s) | Purpose |

| Initial Purity Assessment | HPLC with UV detection | To determine the overall purity of the batch and detect the presence of any impurities. |

| Identification of Volatile Impurities | GC-MS | To identify and quantify residual solvents and other volatile organic compounds. resolvemass.ca |

| Identification of Non-Volatile Impurities | LC-MS, LC-NMR | To separate and elucidate the structure of non-volatile organic impurities. rroij.com |

| Quantification of Impurities | HPLC (with reference standards) | To accurately measure the levels of identified impurities and ensure they are within acceptable limits as per regulatory guidelines. nih.gov |

| Structural Confirmation | NMR Spectroscopy, Infrared (IR) Spectroscopy | To confirm the structure of the main compound and any isolated impurities. rroij.com |

By implementing a robust analytical strategy that combines these techniques, the quality and consistency of each synthetic batch of this compound can be assured, meeting the stringent requirements of the pharmaceutical industry.

Computational Chemistry and Molecular Modeling Studies of the Chemical Compound

Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the electronic characteristics of a molecule. scirp.org Methods such as DFT with the B3LYP functional and a 6-311++G(d,p) basis set are commonly used to optimize molecular geometry and calculate various electronic and thermodynamic parameters. irjweb.comresearchgate.net

The Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to describing a molecule's chemical reactivity and kinetic stability. irjweb.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. irjweb.com The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a crucial parameter. schrodinger.com

A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. irjweb.com Conversely, a small energy gap indicates that a molecule is more polarizable and reactive. nih.gov For 3-(3-Aminophenoxy)-1-(piperidin-1-yl)propan-1-one, the HOMO is expected to be localized primarily on the electron-rich aminophenoxy group, while the LUMO would likely be distributed across the propan-1-one moiety. The calculated energy gap provides insight into the intramolecular charge transfer that can occur upon electronic excitation. scirp.org

| Parameter | Description | Typical Calculated Value (eV) |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -5.0 to -6.5 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.0 to -2.0 |

| ΔE (Energy Gap) | ELUMO - EHOMO | 3.0 to 5.0 |

Note: The values in the table are illustrative examples based on similar organic molecules and represent the type of data generated from DFT calculations.

The distribution of electron density within a molecule is key to identifying its reactive sites for electrophilic and nucleophilic attack. Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing charge distribution. irjweb.com In an MEP map, regions of negative potential (typically colored red) indicate electron-rich areas susceptible to electrophilic attack, while regions of positive potential (blue) denote electron-deficient areas prone to nucleophilic attack.

For this compound, the MEP would show negative potential around the carbonyl oxygen atom and the nitrogen of the amino group, identifying them as nucleophilic centers. Positive potential would likely be observed around the hydrogen atoms of the amino group and the piperidine (B6355638) ring. Additionally, Mulliken population analysis can be used to quantify the partial atomic charges on each atom, providing a numerical basis for identifying reactive centers.

| Atom/Group | Expected Charge Characteristic |

|---|---|

| Carbonyl Oxygen (C=O) | Strongly Negative (Nucleophilic) |

| Amino Nitrogen (-NH2) | Negative (Nucleophilic) |

| Piperidine Nitrogen | Negative (Nucleophilic) |

| Carbonyl Carbon (C=O) | Strongly Positive (Electrophilic) |

| Amino Hydrogens (-NH2) | Positive (Electrophilic) |

The presence of multiple rotatable single bonds in this compound gives rise to various possible three-dimensional arrangements, or conformers. Computational methods can be used to perform a potential energy surface (PES) scan, where the molecule's energy is calculated as a function of the torsion angles of its rotatable bonds. researchgate.net This analysis helps identify the most stable conformers, which correspond to energy minima on the PES.

The piperidine ring is known to adopt a stable chair conformation to minimize steric strain. researchgate.net The orientation of the substituents on the aminophenoxy and propanone groups relative to each other will define the global energy minimum structure. Identifying the lowest energy conformer is essential, as it represents the most populated structure under equilibrium conditions and is critical for understanding receptor-ligand interactions.

Quantum chemical calculations can predict key thermodynamic properties, such as the standard enthalpy of formation (ΔH°f), standard Gibbs free energy of formation (ΔG°f), and entropy (S°). These values provide a quantitative measure of the molecule's intrinsic stability. scirp.org A more negative enthalpy and Gibbs free energy of formation indicate greater thermodynamic stability. irjweb.com These parameters are calculated from the vibrational frequencies obtained after geometric optimization and are crucial for understanding the molecule's behavior in chemical reactions.

| Thermodynamic Property | Description |

|---|---|

| Zero-point vibrational energy | The lowest possible energy that the molecule may possess. |

| Enthalpy (H) | A measure of the total energy of the system. |

| Gibbs Free Energy (G) | Indicates the spontaneity of a process; a lower value suggests greater stability. |

| Entropy (S) | A measure of the disorder or randomness of the system. |

Computational chemistry allows for the investigation of potential intramolecular reaction mechanisms, such as hydrogen migration. In piperidine systems, proton transfer or hydrogen migration can be a relevant process. For this compound, a potential rearrangement could involve the migration of a hydrogen atom from the amino group to the carbonyl oxygen. Theoretical calculations can map the reaction pathway for such a rearrangement and determine the energy of the transition state. A high activation energy barrier would indicate that such a rearrangement is unlikely to occur under normal conditions. The study of intramolecular hydrogen bonding can also provide insights into the stabilization of certain conformations. ucsf.edu

Molecular Dynamics (MD) Simulations for Dynamic Conformational Behavior

While quantum chemical calculations provide information on static, minimum-energy structures, Molecular Dynamics (MD) simulations offer insights into the dynamic behavior of a molecule over time. frontiersin.org MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the observation of conformational changes, flexibility, and interactions with the surrounding environment (e.g., a solvent like water). ijpras.com

For this compound, an MD simulation would reveal how the molecule samples different conformations in solution. Key analyses from MD trajectories include:

Root Mean Square Deviation (RMSD): This parameter measures the average deviation of the molecule's backbone atoms over time from a reference structure. A stable, converging RMSD plot indicates that the simulation has reached equilibrium and the molecule is maintaining a stable average conformation. ijpras.com

Root Mean Square Fluctuation (RMSF): RMSF is calculated for each atom to identify regions of high flexibility. For the target molecule, higher fluctuations might be observed in the propanone linker, while the rigid aromatic and piperidine rings would likely show lower fluctuation values. ijpras.com

MD simulations are particularly valuable for understanding how the molecule might adapt its shape upon approaching a biological target, providing a more realistic view of its behavior in a physiological context. frontiersin.org

Advanced Computational Methodologies

Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) Simulations

Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) simulations represent a powerful approach for studying large molecular systems, such as a ligand bound to a protein. semanticscholar.orgrsc.orgchemrxiv.org This method partitions the system into two regions: a smaller, electronically significant part (the QM region), which is treated with the accuracy of quantum mechanics, and the larger surrounding environment (the MM region), which is described by the efficiency of molecular mechanics force fields. frontiersin.orgunipi.it

For this compound, when studying its interaction with a biological target, the ligand itself and the key amino acid residues in the active site would typically constitute the QM region. This allows for a detailed description of electronic effects, such as charge transfer and polarization, which are crucial for understanding the binding mechanism. The remainder of the protein and the surrounding solvent would be treated using MM.

Hypothetical Research Findings from QM/MM Simulations:

A hypothetical QM/MM study on the complex of this compound with a target protein, for instance, a G-protein coupled receptor, could reveal the following:

Precise Interaction Energies: Calculation of the interaction energy between the ligand and individual active site residues, highlighting the key contributors to binding.

Transition State Analysis: For enzymatic targets, QM/MM can be used to model the reaction mechanism and determine the energy barriers of catalytic steps.

Electronic Property Modulation: Understanding how the protein environment influences the electronic properties of the ligand, such as its charge distribution and dipole moment.

Below is a hypothetical data table summarizing the interaction energies between this compound and key residues in a hypothetical receptor binding pocket, as calculated by QM/MM.

| Interacting Residue | Interaction Type | QM/MM Calculated Interaction Energy (kcal/mol) |

| ASP 110 | Hydrogen Bond (with aminophenoxy group) | -8.5 |

| PHE 290 | π-π Stacking (with phenoxy ring) | -4.2 |

| TYR 312 | Hydrogen Bond (with piperidine nitrogen) | -5.1 |

| SER 192 | Water-mediated Hydrogen Bond | -3.7 |

Free Energy Perturbation (FEP) and Thermodynamic Integration (TI) for Precise Binding Energy Calculations

Free Energy Perturbation (FEP) and Thermodynamic Integration (TI) are rigorous computational methods used to calculate the relative binding free energies of a series of related ligands to a common receptor. nih.govdrugdesigndata.org These techniques are based on statistical mechanics and involve creating a non-physical, alchemical pathway to "mutate" one molecule into another over a series of small steps. By simulating each step, the free energy difference between the two states can be accurately calculated.

In the context of optimizing this compound, FEP or TI could be employed to predict the impact of specific chemical modifications on its binding affinity. For example, one could computationally assess the effect of substituting the amino group on the phenoxy ring with a hydroxyl or a methyl group.

Hypothetical Research Findings from FEP/TI Calculations:

A hypothetical FEP study could be designed to guide the lead optimization of this compound. The table below presents hypothetical calculated relative binding free energies (ΔΔG) for a series of analogs.

| Modification on Parent Compound | Predicted ΔΔG (kcal/mol) | Interpretation |

| 3-Amino to 3-Hydroxyl | +1.2 | Decreased binding affinity |

| 3-Amino to 3-Methyl | +0.5 | Slightly decreased binding affinity |

| Piperidine to Morpholine | +2.1 | Significantly decreased binding affinity |

| Addition of a 4-Fluoro on Phenoxy ring | -0.8 | Increased binding affinity |

These predictions would enable medicinal chemists to prioritize the synthesis of compounds that are most likely to exhibit improved potency, thereby accelerating the drug discovery process.

Integration of Machine Learning and Artificial Intelligence for Molecular Property Prediction and De Novo Design

Machine learning (ML) and artificial intelligence (AI) are revolutionizing computational chemistry and drug design. gu.seuta.eduupf.edu These technologies can be trained on large datasets of chemical structures and their associated properties to build predictive models. mdpi.com For this compound, ML models could be developed to predict a wide range of properties, including its solubility, metabolic stability, and potential off-target activities.

Molecular Property Prediction:

By leveraging existing databases of molecules with experimentally determined properties, a quantitative structure-activity relationship (QSAR) model can be built. This model could then predict the properties of novel analogs of this compound before they are synthesized.

Hypothetical Predicted Properties using a Machine Learning Model:

| Property | Predicted Value |

| LogP (Lipophilicity) | 2.85 |

| Aqueous Solubility (LogS) | -3.5 |

| Blood-Brain Barrier Permeability (LogBB) | -0.15 |

| hERG Inhibition (pIC50) | 4.2 |

De Novo Design:

Future Research Directions and Broader Academic Contributions

Integration of Multi-Omics Data for Comprehensive Mechanistic Understanding

A forward-looking approach to understanding the biological impact of 3-(3-Aminophenoxy)-1-(piperidin-1-yl)propan-1-one involves the integration of multiple high-throughput "omics" datasets. By simultaneously analyzing the genome, transcriptome, proteome, and metabolome of biological systems perturbed by the compound, researchers can construct a holistic view of its mechanism of action. This multi-omics strategy allows for the identification of signaling pathways, molecular targets, and off-target effects with a high degree of confidence. elifesciences.orgnih.govnih.gov

For instance, transcriptomic analysis (RNA-seq) could reveal changes in gene expression, while proteomics would identify alterations in protein abundance or post-translational modifications. nih.gov Metabolomics can subsequently connect these changes to functional outcomes at the cellular level. frontiersin.org Correlating these diverse datasets can uncover novel biomarkers for the compound's activity and provide a comprehensive blueprint of its cellular interactions. nih.gov This integrated analysis moves beyond a single target-based view to a systems-level perspective of the compound's biological role. ed.ac.uk

| Omics Layer | Methodology | Key Data Generated | Potential Insights |

|---|---|---|---|

| Genomics | Whole Genome/Exome Sequencing | Genetic variants (SNPs, indels) | Identification of genetic factors influencing compound sensitivity or resistance. |

| Transcriptomics | RNA-Sequencing | Differentially expressed genes (DEGs), alternative splicing events | Elucidation of signaling pathways modulated by the compound. |

| Proteomics | Mass Spectrometry (e.g., SWATH-MS) | Protein expression levels, post-translational modifications | Direct identification of protein targets and affected cellular machinery. |

| Metabolomics | LC-MS, GC-MS, NMR | Changes in endogenous metabolite concentrations | Understanding the functional consequences of pathway modulation on cellular metabolism. |

Advancement of In Silico Models for Enhanced Predictive Research Capabilities

Computational, or in silico, methods are indispensable in modern chemical research. Future efforts will likely focus on developing more sophisticated and predictive computational models for the piperidine-propan-1-one scaffold. Current approaches like molecular docking and molecular dynamics simulations provide valuable insights into potential binding modes and structure-activity relationships. researchgate.netmdpi.com However, next-generation models will aim for greater accuracy by incorporating machine learning and artificial intelligence.

These advanced models could be trained on multi-omics data to predict a compound's biological activity, metabolic fate, and potential for off-target interactions with unprecedented accuracy. Quantum mechanics/molecular mechanics (QM/MM) simulations could offer a more refined understanding of ligand-receptor interactions at an electronic level. The ultimate goal is to create a virtual screening and optimization pipeline that can rapidly and cost-effectively identify novel analogs of this compound with improved properties, thereby accelerating the research and development cycle.

| Modeling Technique | Current Application | Future Advancement | Enhanced Predictive Capability |

|---|---|---|---|

| Molecular Docking | Predicting binding poses and affinities to known protein structures. | Integration with AI to predict binding to orphan receptors or allosteric sites. | Identification of novel targets and mechanisms. |

| Molecular Dynamics (MD) | Simulating the dynamic behavior of ligand-protein complexes over nanoseconds. | Long-timescale simulations (microseconds) and enhanced sampling methods. | More accurate prediction of binding free energies and conformational changes. |

| QSAR Models | Relating chemical structure to biological activity based on existing data. | Development of 3D- and 4D-QSAR models trained on large, diverse datasets. | Improved prediction of activity for novel chemical entities. |

| Machine Learning | Analysis of screening data. | Deep learning models integrating chemical structure and multi-omics data. | Prediction of systemic effects, metabolic pathways, and polypharmacology. |

Strategic Exploration of Novel Chemical Space within the Piperidine-Propan-1-one Scaffold

The piperidine (B6355638) ring is a prevalent motif in medicinal chemistry, yet its potential for generating three-dimensional diversity is often underexplored. nih.govrsc.org Much of the existing chemical space is dominated by flat, aromatic structures. whiterose.ac.uk A significant future direction will be the strategic synthesis of novel analogs of this compound that possess greater three-dimensional complexity. astx.com

This involves moving beyond simple substitutions to explore stereochemically rich derivatives, conformationally restricted analogs, and novel ring systems bioisosteric to piperidine. Techniques such as fragment-based drug discovery (FBDD) can be employed, using the piperidine-propan-1-one core as a starting point for building molecules with diverse 3D shapes. nih.govwhiterose.ac.uk Such exploration of new chemical space could lead to the discovery of compounds with enhanced selectivity, novel modes of action, or improved physicochemical properties.

| Modification Strategy | Structural Change | Rationale | Desired Outcome |

|---|---|---|---|

| Stereochemical Diversification | Introduction of chiral centers on the piperidine ring. | To probe stereospecific interactions with biological targets. | Improved potency and selectivity; reduced off-target effects. |

| Conformational Constraint | Incorporation of bridged or spirocyclic systems. | To lock the molecule in a bioactive conformation and reduce entropic penalty upon binding. | Increased binding affinity and metabolic stability. |

| Scaffold Hopping | Replacement of the piperidine ring with other saturated heterocycles. | To explore novel intellectual property space and discover new structure-activity relationships. | Identification of novel scaffolds with superior properties. |

| Linker Modification | Varying the length and rigidity of the propan-1-one linker. | To optimize the spatial orientation of the phenoxy and piperidine moieties. | Fine-tuning of binding affinity and pharmacokinetic profile. |

Contribution to Fundamental Principles of Molecular Recognition, Chemical Reactivity, and Biological Processes

Focused study on this compound and its systematically designed analogs provides a powerful platform for investigating fundamental principles in chemistry and biology. The compound's structure, featuring hydrogen bond donors and acceptors, a flexible linker, and a basic nitrogen atom, makes it an excellent model for studying the forces that govern molecular recognition.

By synthesizing derivatives with subtle structural changes and quantifying their binding to specific targets, researchers can dissect the contributions of individual interactions (e.g., hydrogen bonds, hydrophobic effects, electrostatics) to binding affinity and specificity. mdpi.com Furthermore, studying its metabolic pathways can provide insights into the chemical reactivity of the phenoxy-ether linkage or the amide bond. This research contributes not only to the understanding of this specific compound but also to the broader, foundational principles that guide molecular interactions and transformations in biological systems.

| Fundamental Principle | Experimental Approach | Key Parameters Measured | Broader Scientific Contribution |

|---|---|---|---|

| Molecular Recognition | Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR) | Binding affinity (Kd), enthalpy (ΔH), entropy (ΔS) | Understanding the thermodynamic drivers of ligand-protein interactions. |

| Chemical Reactivity | Metabolite identification studies (e.g., in liver microsomes), kinetic assays. | Metabolic pathways, reaction rates, identification of reactive intermediates. | Insights into drug metabolism and the design of more stable compounds. |

| Biological Processes | Cell-based signaling assays, high-content imaging. | Modulation of kinase activity, receptor internalization, ion channel flux. | Mapping how chemical structures translate into specific cellular responses. |

Q & A

Basic Research Questions

Q. What are the common synthetic strategies for preparing 3-(3-Aminophenoxy)-1-(piperidin-1-yl)propan-1-one in academic research?

- Methodological Answer : Synthesis typically involves coupling reactions between 3-aminophenol derivatives and piperidine-containing intermediates. For example, amide bond formation using coupling reagents like HOBt (1-hydroxybenzotriazole) and TBTU (O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) in anhydrous DMF, with triethylamine as a base . Alternatively, nucleophilic substitution or condensation reactions (e.g., Claisen-Schmidt) may be employed for ketone formation, requiring precise temperature control (0–5°C for exothermic steps) and purification via column chromatography .

Q. Which analytical techniques are essential for confirming the structural integrity and purity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use H and C NMR (400–600 MHz) in deuterated solvents (e.g., DMSO-d6) to resolve aromatic protons and piperidine/amine signals .

- High-Performance Liquid Chromatography (HPLC) : Employ C18 columns with UV detection (λ = 254 nm) and mobile phases like acetonitrile/water (70:30) to assess purity (>98%) .

- Mass Spectrometry (MS) : High-resolution ESI-MS to confirm molecular weight (e.g., [M+H] expected at m/z 275.2) .

Q. What safety protocols should be prioritized when handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for weighing and reactions .

- Storage : Store in airtight containers at 2–8°C, away from oxidizing agents and moisture .

- Emergency Response : For spills, neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound during amide bond formation?

- Methodological Answer :

- Solvent Selection : Replace DMF with less polar solvents (e.g., THF) to reduce side reactions.

- Catalyst Screening : Test alternative coupling agents (e.g., EDC/HCl) and additives (e.g., DMAP) to enhance efficiency .

- Temperature Gradients : Perform reactions under reflux (80°C) for faster kinetics, followed by gradual cooling to minimize decomposition.

Q. What computational approaches are employed to predict the pharmacological interactions of this compound with biological targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to model interactions with receptors (e.g., GPCRs or kinases), focusing on hydrogen bonding between the aminophenoxy group and active sites.

- QSAR Modeling : Develop quantitative structure-activity relationship models using descriptors like logP and topological polar surface area (TPSA) to predict bioavailability .

Q. How do conflicting spectral data (e.g., NMR signal overlap) impact the structural elucidation of this compound, and what resolution strategies are recommended?

- Methodological Answer :

- 2D NMR Techniques : Apply H-C HSQC and HMBC to resolve overlapping aromatic/amine signals and confirm connectivity .

- X-ray Crystallography : If crystalline, perform single-crystal XRD to unambiguously determine bond angles and stereochemistry .

Q. What methodologies are used to validate the stability of this compound under various storage conditions in long-term pharmacological studies?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.